molecular formula C6H11NO2S B13798161 2-(Diethylamino)-2-oxoethanethioic acid CAS No. 778547-34-5

2-(Diethylamino)-2-oxoethanethioic acid

Cat. No.: B13798161
CAS No.: 778547-34-5
M. Wt: 161.22 g/mol
InChI Key: KIZRULHTZQLBOB-UHFFFAOYSA-N
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Description

2-(Diethylamino)-2-oxoethanethioic acid is an organic compound that features both amine and thioic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-2-oxoethanethioic acid typically involves the reaction of diethylamine with carbon disulfide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{Diethylamine} + \text{Carbon Disulfide} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-2-oxoethanethioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioic acid group to a thiol group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amines and thioesters.

Scientific Research Applications

2-(Diethylamino)-2-oxoethanethioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-2-oxoethanethioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A related compound with similar amine functionality but different reactivity due to the absence of the thioic acid group.

    Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with diethylamino functionality, used as a UV filter in sunscreens.

Uniqueness

2-(Diethylamino)-2-oxoethanethioic acid is unique due to the presence of both amine and thioic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

778547-34-5

Molecular Formula

C6H11NO2S

Molecular Weight

161.22 g/mol

IUPAC Name

2-(diethylamino)-2-oxoethanethioic S-acid

InChI

InChI=1S/C6H11NO2S/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)

InChI Key

KIZRULHTZQLBOB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(=O)S

Origin of Product

United States

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